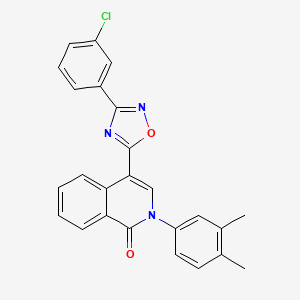

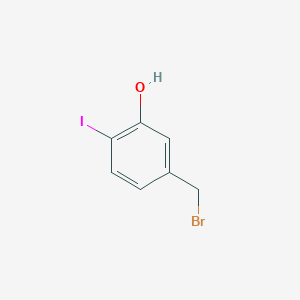

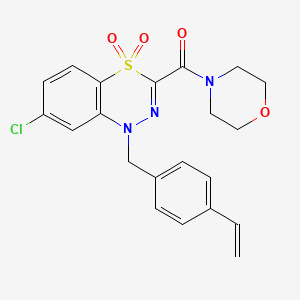

![molecular formula C16H10ClFN2OS B2458937 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 313277-65-5](/img/structure/B2458937.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The reaction was monitored by pre-coated TLC .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . More specific chemical reactions involving “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” are not available in the retrieved information.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antioxidant Activity

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to act as analgesic (pain-relieving) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial activity against both bacterial and fungal species . This suggests potential use in the development of new antimicrobial drugs.

Antiviral Activity

Research has indicated that thiazole compounds can exhibit antiviral properties . This opens up possibilities for their use in the treatment of various viral infections.

Diuretic Activity

Thiazole compounds have been associated with diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures.

Neuroprotective Activity

Thiazole compounds have been reported to exhibit neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activity

Thiazole compounds have demonstrated antitumor and cytotoxic activities . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapeutic agents.

作用机制

Target of Action

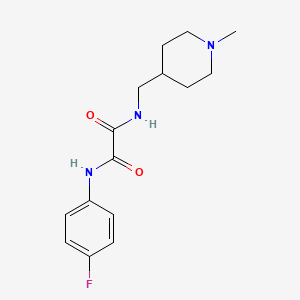

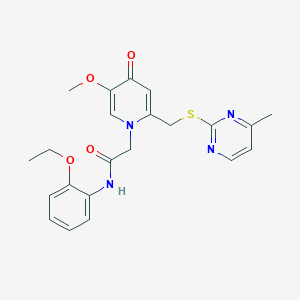

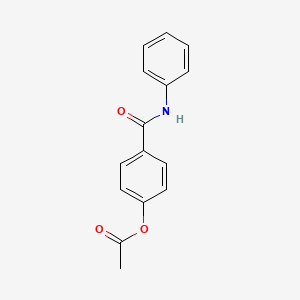

The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their specific structure and the biological system they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Each of these drugs interacts with different biochemical pathways to exert their effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

安全和危害

未来方向

Thiazoles have diverse biological activities and have been used to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” and similar compounds could have potential applications in medicinal chemistry.

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIZOAPKXMCMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)

![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)

![1-[4-(Dimethylamino)phenyl]piperidin-4-one](/img/structure/B2458868.png)

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)